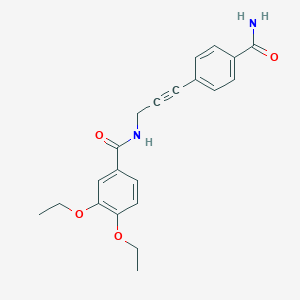![molecular formula C17H30S2 B14138197 1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane CAS No. 89051-17-2](/img/structure/B14138197.png)
1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane is a unique organosulfur compound characterized by its complex spirocyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane typically involves the reaction of specific organosulfur precursors under controlled conditions. One common method includes the reaction of octamethylcyclotetrasiloxane with sulfur-containing reagents in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as purification through distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosulfur compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane involves its interaction with specific molecular targets. The sulfur atoms in its structure can form bonds with metal ions and other electrophilic centers, influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activities and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Octamethylcyclotetrasiloxane: A related compound with a simpler structure, used in similar applications.
Hexamethylcyclotrisiloxane: Another similar compound with fewer methyl groups and a different ring size.
Tetramethylthiuram disulfide: A compound with similar sulfur content but different structural features.
Uniqueness
1,1,3,3,6,6,10,10-Octamethyl-8,11-dithiadispiro[3.0.5~5~.1~4~]undecane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
89051-17-2 |
|---|---|
Molecular Formula |
C17H30S2 |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
1,1,3,3,6,6,10,10-octamethyl-8,11-dithiadispiro[3.0.55.14]undecane |
InChI |
InChI=1S/C17H30S2/c1-12(2)9-13(3,4)16(12)17(19-16)14(5,6)10-18-11-15(17,7)8/h9-11H2,1-8H3 |
InChI Key |
MULNDIWEXBIFDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C12C3(S2)C(CSCC3(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


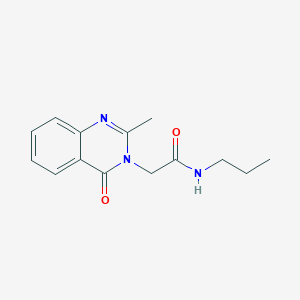
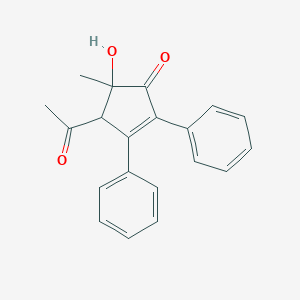

![Bis[(2,3,4,5,6-pentabromophenyl)methyl] 2,3,5,6-tetrabromobenzene-1,4-dicarboxylate](/img/structure/B14138126.png)
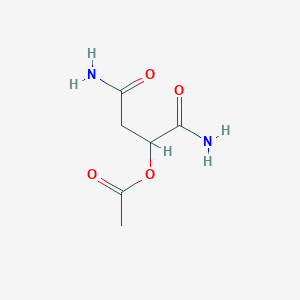
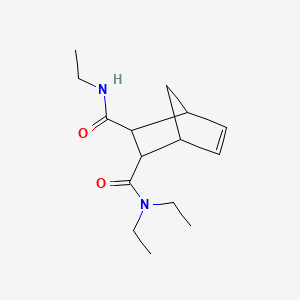

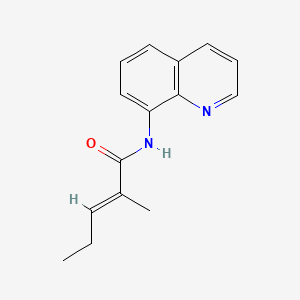

![2-amino-4-(3-hydroxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B14138178.png)
![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)
